Callytetrayne

Beschreibung

Overview of Natural Polyacetylenes: Occurrence, Structural Diversity, and Significance in Organic Chemistry

Natural polyacetylenes display a wide range of structural diversity, often featuring varying chain lengths and functional groups such as alcohols, ketones, epoxides, and esters, in addition to the characteristic alkyne functionalities. nih.govnih.gov These compounds are primarily produced from unsaturated fatty acids like oleic acid and linoleic acid through diverse biosynthetic pathways involving unusual fatty acid intermediates. nih.govthegoodscentscompany.com For instance, falcarin-type polyacetylenes, which contain two conjugated triple bonds, are derived from structural modifications of oleic acid. thegoodscentscompany.com

The significance of natural polyacetylenes in organic chemistry is underscored by their diverse biological activities. Acetylene metabolites exhibit a wide range of activities, including antifungal, antimicrobial, and antitumor properties. nih.govumanitoba.ca Some have shown potent activity against specific cancer cell lines, inhibiting tumor cell proliferation and promoting cytotoxicity. umanitoba.ca Their unique structural features and biological relevance make them interesting targets for research in medicinal chemistry and pharmacology. nih.gov

Here is a summary of the occurrence and types of some natural polyacetylenes:

| Compound Type | Occurrence | Key Structural Features |

| Falcarin-type | Higher plants (Apiaceae, Araliaceae) thegoodscentscompany.comumanitoba.ca | C17 chain, two conjugated triple bonds thegoodscentscompany.com |

| Dehydromatricaria ester | Plants, Fungi nih.govumanitoba.ca | C11 chain, enyne and diyne groups |

| Callytetrayne and related | Marine sponges (Callyspongia species) ufrn.brherbs2000.comnih.gov | Linear acetylenic hydrocarbons, varying chain lengths ufrn.brherbs2000.com |

| Lembehyne-type | Marine sponges (Haliclona species) nih.gov | Long chain acetylenic alcohols nih.gov |

Isolation and Classification of this compound as a Marine Natural Product

This compound is classified as a marine natural product. It is a C21 linear polyacetylene hydrocarbon. herbs2000.com this compound has been isolated from marine sponges of the genus Callyspongia. ufrn.brherbs2000.comnih.gov Specifically, it has been obtained from the Japanese marine sponge Callyspongia sp. and Callyspongia truncata. ufrn.brherbs2000.com Its isolation, alongside other polyacetylenes like callypentayne and callyberyne B, highlights the Callyspongia genus as a source of acetylenic compounds. ufrn.br

Detailed research findings on this compound indicate its structure was proposed based on extensive NMR experiments. ufrn.br Studies have shown that this compound possesses potent metamorphosis-inducing activity in the larvae of the ascidian Halocynthia roretzi. ufrn.brherbs2000.comwikipedia.org It has also demonstrated antifouling activity against the larvae of the barnacle Balanus amphitrite. herbs2000.comwikipedia.org

Historical Context of Polyacetylene Research and its Evolution

The history of polyacetylene research has evolved significantly over time. Early investigations into the polymerization of acetylene in the late 1860s led to the production of a resinous material known as cuprene. wikipedia.org However, the highly cross-linked nature of cuprene limited further studies in this specific area for a considerable period. uni.lu

A major advancement occurred in 1958 when Giulio Natta first prepared linear polyacetylene. uni.lu This resulted in a linear, high molecular weight, and crystalline polymer. uni.lu Despite this breakthrough, Natta's polyacetylene was an insoluble, air-sensitive, and infusible black powder, which initially limited interest among chemists. uni.lu

The field was revolutionized by the discovery of high electrical conductivity in polyacetylene upon doping. This pivotal finding by Hideki Shirakawa, Alan Heeger, and Alan MacDiarmid in the 1970s launched the field of organic conductive polymers and generated intense interest in the use of organic compounds in microelectronics. uni.lu Their groundbreaking work was recognized with the Nobel Prize in Chemistry in 2000. uni.lu While the focus of research on the polyacetylene polymer shifted towards its electronic properties, the study of naturally occurring polyacetylenes, including those from marine sources like this compound, continued to advance, driven by their diverse biological activities and unique chemical structures.

Eigenschaften

Molekularformel |

C21H24 |

|---|---|

Molekulargewicht |

276.4 g/mol |

IUPAC-Name |

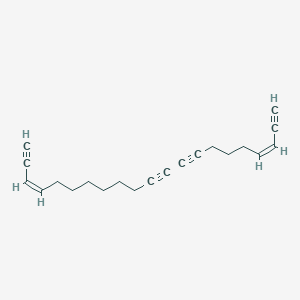

(3Z,18Z)-henicosa-3,18-dien-1,8,10,20-tetrayne |

InChI |

InChI=1S/C21H24/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h1-2,5-8H,9-15,17,19H2/b7-5-,8-6- |

InChI-Schlüssel |

JLMGIKDCGVHZJL-SFECMWDFSA-N |

Isomerische SMILES |

C#C/C=C\CCCCCCC#CC#CCCC/C=C\C#C |

Kanonische SMILES |

C#CC=CCCCCCCC#CC#CCCCC=CC#C |

Synonyme |

callyberyne C |

Herkunft des Produkts |

United States |

Isolation and Advanced Structural Elucidation of Callytetrayne

Methodologies for Isolation from Marine Biological Sources

The isolation of callytetrayne from marine sponges involves a series of extraction and purification steps designed to separate the target compound from the complex mixture of metabolites present in the organism.

Extraction and Chromatographic Purification Techniques

The initial step typically involves the extraction of the sponge material using organic solvents. For instance, extraction of Callyspongia truncata with diethyl ether (Et2O) has been reported, yielding an active layer containing polyacetylene derivatives. acs.org Another study on Callyspongia sp. utilized a methanol/dichloromethane (MeOH/CH2Cl2) mixture for extraction, followed by partitioning between ethyl acetate (EtOAc) and water. acs.org

Following extraction, chromatographic techniques are employed for purification. Silica gel column chromatography is a common method used to fractionate the crude extract based on polarity. acs.orgacs.org Further purification often involves gel-filtration chromatography, such as Sephadex LH-20, and reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 stationary phase. acs.orgacs.org These techniques allow for the separation of this compound from other co-eluting compounds, resulting in a purified sample suitable for structural analysis. The yield of this compound from Callyspongia truncata has been reported as 5.0 × 10⁻³% of the wet weight. acs.org

Characterization of Co-occurring Polyacetylene Derivatives

Marine sponges of the genus Callyspongia are prolific producers of polyacetylene derivatives. mdpi.comresearchgate.net During the isolation of this compound, other related polyacetylenes are often co-isolated and characterized. From Callyspongia truncata, seven new polyacetylene derivatives were isolated alongside known compounds like siphonodiol. acs.org These included two hydrocarbon polyacetylenes, this compound and callypentayne, and five polyacetylene triols, callytriols A-E. acs.org Another study on Callyspongia sp. reported the isolation of callypentayne, callyberyne B, and this compound, along with siphonodiol. acs.org The characterization of these co-occurring derivatives is important for a comprehensive understanding of the metabolic profile of the sponge and the relationships between these natural products.

Here is a table summarizing some co-occurring polyacetylene derivatives isolated from Callyspongia species:

| Compound Name | Type | Source Species | Reference |

| Callypentayne | Hydrocarbon | Callyspongia truncata, Callyspongia sp. | acs.orgacs.org |

| Callytriol A | Triol | Callyspongia truncata | acs.org |

| Callytriol B | Triol | Callyspongia truncata | acs.org |

| Callytriol C | Triol | Callyspongia truncata | acs.org |

| Callytriol D | Triol | Callyspongia truncata | acs.org |

| Callytriol E | Triol | Callyspongia truncata | acs.org |

| Callyberyne B | Polyacetylene | Callyspongia sp. | acs.org |

| Siphonodiol | Polyacetylene diol | Callyspongia truncata, Callyspongia sp. | acs.orgacs.org |

| Callysponynes A | Polyacetylene | Callyspongia sp. | researchgate.net |

| Callysponynes B | Polyacetylene | Callyspongia sp. | researchgate.net |

High-Resolution Spectroscopic and Spectrometric Approaches to Structure Determination

The definitive determination of this compound's structure relies heavily on advanced spectroscopic and spectrometric techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the number and type of atoms, their connectivity, and their spatial arrangement. numberanalytics.comnumberanalytics.com Both one-dimensional (1D) and multidimensional (2D) NMR experiments are essential for the complete structural assignment of complex natural products like this compound. numberanalytics.comipb.pt

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the different types of hydrogen and carbon atoms present in the molecule. numberanalytics.com The chemical shifts in the ¹H NMR spectrum indicate the electronic environment of the protons, while their integration provides the relative number of protons. libretexts.org Coupling constants (J values) in the ¹H NMR spectrum reveal the connectivity of adjacent protons. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton. numberanalytics.comlibretexts.org The chemical shifts of carbon signals are indicative of their hybridization and the presence of nearby functional groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (e.g., DEPT-90, DEPT-135) are crucial for determining the number of attached protons to each carbon (CH3, CH2, CH, or quaternary carbon). libretexts.org

For this compound, analysis of 1D NMR data allows for the identification of characteristic signals corresponding to vinylic protons (involved in double bonds) and sp-hybridized carbons (involved in triple bonds), which are key features of polyacetylene structures. Analysis of ¹H coupling constants can also help determine the configuration (Z or E) of double bonds. acs.orgacs.org For example, coupling constants around 10.7-10.8 Hz are indicative of Z configurations in this compound. acs.orgacs.org

Multidimensional NMR techniques provide crucial connectivity and spatial information that is often difficult or impossible to obtain from 1D spectra alone, especially for complex molecules. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This 2D experiment reveals correlations between protons that are coupled to each other through bonds. numberanalytics.com It helps establish the connectivity of adjacent protons and build up partial structures. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a 2D experiment that shows correlations between protons and the carbons to which they are directly attached. numberanalytics.com This experiment is vital for assigning proton signals to their corresponding carbons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D experiment that shows correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. This experiment is useful for determining the relative stereochemistry and conformation of a molecule.

Advanced 1D NMR (e.g., 1H, 13C, DEPT) for Backbone and Functional Group Identification

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can differentiate between molecules with very similar nominal masses, providing confidence in the elemental composition assignment biorxiv.org. For this compound, HRMS data would be used to confirm its molecular formula, reported as C₂₁H₂₄ dokumen.pub. This technique is essential in natural product chemistry to establish the empirical formula of newly isolated compounds.

Vibrational Spectroscopy (e.g., Raman and Infrared) for Characteristic Alkyne and Alkene Frequencies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule based on their characteristic bond vibrations stellarnet.usnih.govedinst.comuni-siegen.de. IR spectroscopy measures the absorption of infrared light as molecular vibrations cause a change in dipole moment, while Raman spectroscopy analyzes the inelastic scattering of light as vibrations cause a change in polarizability stellarnet.usedinst.comuni-siegen.de. These techniques are complementary; IR is typically strong for polar bonds (e.g., O-H, N-H), while Raman is more sensitive to nonpolar bonds and symmetrical vibrations (e.g., C=C, C≡C) nih.govedinst.com.

For this compound, which contains multiple alkyne (C≡C) and alkene (C=C) functionalities, vibrational spectroscopy would be employed to identify the characteristic stretching frequencies associated with these groups. Alkyne stretches typically appear in the region of 2100-2260 cm⁻¹, while alkene stretches are observed around 1620-1680 cm⁻¹. The specific positions and intensities of these bands in the IR and Raman spectra of this compound provide spectroscopic evidence for the presence of these unsaturated linkages.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemistry (if applicable to this compound or its chiral derivatives)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study the interaction of chiral molecules with circularly polarized light pg.edu.plrsc.orgmdpi.comchiralabsxl.com. CD measures the differential absorption of left and right circularly polarized light by a chiral sample pg.edu.plmdpi.comchiralabsxl.com. This technique is particularly useful for determining the absolute stereochemistry and conformational properties of chiral compounds pg.edu.plrsc.orgmdpi.comchiralabsxl.com.

This compound, as a hydrocarbon with the formula C₂₁H₂₄, may or may not be chiral depending on its specific structure and the presence of stereocenters or axial chirality. If this compound itself is chiral or if chiral derivatives have been synthesized or isolated, CD spectroscopy would be a powerful tool to investigate their stereochemical properties and assign absolute configurations rsc.orgchiralabsxl.com. Changes in CD spectra can also be used to monitor molecular interactions and conformational changes rsc.orgchiralabsxl.com.

Stereochemical Assignment of Alkenic Moieties in this compound

The determination of the stereochemistry (cis or trans) of the alkenic double bonds in this compound is critical for a complete structural assignment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a primary method for this purpose libretexts.orgunifr.ch.

J-Coupling Analysis in ¹H NMR Spectroscopy

J-coupling, or spin-spin coupling, in ¹H NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of protons in a molecule ucsd.edu. The magnitude of the coupling constant (J value) between protons on adjacent carbon atoms (vicinal coupling) is particularly informative for determining alkene stereochemistry libretexts.orgunifr.chfiveable.mechegg.com.

For alkenes, the vicinal coupling constant across a double bond (³Jʜ,ʜ) is significantly different for cis and trans isomers libretexts.orgunifr.chfiveable.me. Trans protons typically exhibit larger coupling constants (12-18 Hz) compared to cis protons (6-12 Hz) libretexts.orgucsd.edufiveable.me. By analyzing the splitting patterns and measuring the J-coupling constants of the vinylic protons in the ¹H NMR spectrum of this compound, the stereochemistry of each double bond can be assigned libretexts.orgchegg.com.

| Alkene Stereochemistry | Typical ³Jʜ,ʜ Coupling Constant Range (Hz) |

| cis | 6-12 libretexts.orgucsd.edufiveable.me |

| trans | 12-18 libretexts.orgucsd.edufiveable.me |

Chemical Derivatization for Stereochemical Confirmation

In some cases, chemical derivatization can be employed to confirm the stereochemical assignments made by spectroscopic methods or when spectroscopic data are ambiguous unifr.ch. This involves chemically transforming the alkene moiety into a derivative with more readily interpretable spectroscopic signals or a known stereochemistry unifr.ch. For example, reactions like epoxidation or dihydroxylation, which proceed with known stereospecificity, can be used. Analysis of the resulting product by NMR or other techniques can then provide confirmatory evidence for the original alkene stereochemistry. While spectroscopic methods are often sufficient, chemical derivatization offers an alternative or complementary approach for rigorous stereochemical confirmation.

Synthetic Strategies and Methodologies for Callytetrayne and Its Analogues

Retrosynthetic Analysis of Complex Polyacetylene Frameworks

Retrosynthetic analysis of polyacetylene frameworks typically involves disconnecting the molecule into smaller, more readily available alkyne and alkene building blocks. This process considers the various carbon-carbon bond-forming reactions available and the need for protecting groups to manage the reactivity of multiple functional groups within the molecule. rhhz.netrsc.org For a molecule like callytetrayne with alternating triple and double bonds, the retrosynthesis would likely involve disconnections that utilize coupling reactions to form the alkyne linkages and strategies for introducing the Z-alkene geometries at specific positions. researchgate.net The presence of terminal alkynes and internal alkynes, along with the defined alkene stereochemistry, dictates the choice of synthetic methods and the order of bond formation.

Catalytic Carbon-Carbon Bond Forming Reactions for Polyyne Construction

The construction of polyyne chains relies heavily on catalytic methods for forming carbon-carbon bonds between sp-hybridized carbon atoms.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for forming C(sp)-C(sp²) and C(sp)-C(sp) bonds. libretexts.orgresearchgate.netresearchgate.net The Sonogashira reaction involves the coupling of terminal alkynes with sp²-hybridized halides or pseudohalides in the presence of a palladium catalyst, typically with a copper co-catalyst and a base. libretexts.orgresearchgate.netresearchgate.net This reaction is widely used in the synthesis of natural products and conjugated materials containing alkyne units. libretexts.orgresearchgate.net While primarily known for coupling terminal alkynes with aryl or vinyl halides, variations exist for coupling alkynes with other sp or sp² centers, making it relevant for constructing polyyne segments. libretexts.orgresearchgate.netresearchgate.net

Copper-Mediated Alkyne Homocoupling and Heterocoupling (e.g., Cadiot-Chodkiewicz Coupling)

Copper-mediated coupling reactions are fundamental for synthesizing symmetrical and unsymmetrical diynes and polyynes. rsc.orgalfa-chemistry.comjk-sci.comwikipedia.org

Alkyne Homocoupling: Oxidative homocoupling reactions like the Glaser, Eglinton-Galbraith, and Hay reactions are efficient for synthesizing symmetrical diynes from terminal alkynes using copper salts, often in the presence of an oxidant and a base. acs.orgnih.govresearchgate.netwikipedia.orgacademie-sciences.fr These methods have been used to construct polyynes of significant lengths. acs.orgnih.govresearchgate.net

Alkyne Heterocoupling (Cadiot-Chodkiewicz Coupling): The Cadiot-Chodkiewicz coupling is a key method for synthesizing unsymmetrical diynes and polyynes. rsc.orgrsc.orgalfa-chemistry.comjk-sci.comacademie-sciences.fr This reaction involves the cross-coupling of a terminal alkyne with a haloalkyne (typically bromoalkyne) catalyzed by copper(I) salts in the presence of a base. rsc.orgalfa-chemistry.comjk-sci.comacademie-sciences.fr It is highly selective and has been applied in the synthesis of complex molecular architectures and natural products containing polyyne units. rsc.orgrsc.orgjk-sci.comacademie-sciences.frnih.gov

Table 1: Comparison of Copper-Mediated Alkyne Coupling Reactions

| Reaction Type | Reactants | Product Type | Catalyst | Selectivity |

| Glaser/Eglinton/Hay | 2 x Terminal Alkyne | Symmetrical Diyne | Cu(I) salts | Homocoupling |

| Cadiot-Chodkiewicz | Terminal Alkyne + Haloalkyne | Unsymmetrical Diyne | Cu(I) salts | Heterocoupling |

Detailed research findings highlight modifications to the Cadiot-Chodkiewicz reaction to improve efficiency and selectivity, including the use of different copper sources, ligands, and reaction conditions. rsc.orgalfa-chemistry.comjk-sci.com The reaction mechanism generally involves the formation of a copper(I) acetylide, followed by oxidative addition with the haloalkyne and reductive elimination to form the diyne. alfa-chemistry.comjk-sci.com

Emerging Methodologies for Alkyne Synthesis (e.g., Alkyne Metathesis)

Beyond traditional coupling reactions, emerging methodologies like alkyne metathesis offer alternative routes to construct polyyne systems. researchgate.netanr.frchemistryviews.orgchemrxiv.orgresearchgate.netchemrxiv.org Alkyne metathesis, typically catalyzed by molybdenum or tungsten complexes, involves the redistribution of alkyne subunits. researchgate.netanr.frchemistryviews.orgchemrxiv.orgresearchgate.netchemrxiv.orguniv-rennes.fr This approach can be particularly useful for synthesizing polyynes with an odd number of conjugated triple bonds, which can be challenging to access using traditional coupling methods. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net Recent studies have demonstrated the use of molybdenum-catalyzed alkyne metathesis for the synthesis of conjugated triynes and even pentaynes by carefully controlling steric and electronic factors of the diyne precursors. researchgate.netchemistryviews.orgchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net

Stereoselective Approaches for Z-Alkene Synthesis within Polyacetylenic Chains

This compound contains two Z-configured double bonds, requiring stereoselective synthetic methods for their introduction. acs.orgacs.org The synthesis of Z-alkenes within complex molecules can be achieved through various methods, including:

Partial hydrogenation of alkynes: The controlled partial hydrogenation of internal alkynes using specific catalysts, such as the Lindlar catalyst or P-2 Nickel, is a common method for the stereoselective synthesis of Z-alkenes. This approach would involve synthesizing a precursor with internal alkyne units at the positions where the Z-alkenes are desired and then selectively hydrogenating them.

Wittig reactions: Modified Wittig reactions can be employed to generate Z-alkenes with high selectivity.

Catalytic methods: Transition metal-catalyzed reactions are also being developed for stereoselective alkene synthesis.

The choice of method depends on the specific structure of the polyacetylene chain and the compatibility of the reaction conditions with the other functional groups present.

Protecting Group Chemistry for Alkyne and Alkene Functionalities

The synthesis of complex polyacetylenes often requires the use of protecting groups to selectively manipulate certain functional groups while leaving others untouched. ccspublishing.org.cncureffi.orglumenlearning.comlibretexts.org Terminal alkynes, being acidic, often need protection during reactions involving strong bases or organometallic reagents. ccspublishing.org.cnlumenlearning.com Common protecting groups for terminal alkynes include silyl groups (e.g., trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS)). ccspublishing.org.cncureffi.orgsynarchive.com These groups can be introduced and removed under specific conditions. ccspublishing.org.cncureffi.orglumenlearning.comlibretexts.org

Table 2: Common Protecting Groups for Terminal Alkynes

| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions |

| Trimethylsilyl | TMS | Alkyne + TMSCl, Base | Acid or Base (relatively labile) |

| Triethylsilyl | TES | Alkyne + TESCl, Base | Acid or Fluoride sources (e.g., TBAF) |

| Triisopropylsilyl | TIPS | Alkyne + TIPSCl, Base | Acid or Fluoride sources (e.g., TBAF) |

| Diphenylphosphoryl | Ph₂P(O) | Phosphination then Oxidation ccspublishing.org.cntcichemicals.com | Base (e.g., t-BuOK) tcichemicals.com |

While alkenes are generally less reactive than terminal alkynes, in certain synthetic sequences, their protection might be necessary to prevent unwanted side reactions such as hydrogenation or participation in other transformations. However, the search results did not provide specific details on alkene protecting groups specifically used in the context of this compound or polyacetylene synthesis. Protecting group strategies are crucial for the successful stepwise assembly of polyyne chains and the introduction of other functionalities. ccspublishing.org.cnlumenlearning.comlibretexts.org

Total Synthesis and Semisynthesis of this compound and Structurally Related Polyynes

Naturally occurring polyynes, characterized by the presence of two or more conjugated acetylene units, represent a diverse class of natural products with intriguing structural features and a broad spectrum of biological activities. academie-sciences.frnih.gov this compound is one such polyyne, a simple C21 hydrocarbon isolated from marine sponges of the genus Callyspongia, particularly Callyspongia truncata. nih.govmdpi.comresearchgate.netdokumen.pub Its isolation alongside other polyacetylenes like callypentayne and callyberyne B highlights the prevalence of these compounds in certain marine organisms. nih.govresearchgate.netresearchgate.net

The total synthesis of polyyne natural products, including those structurally related to this compound, has been an active area of research due to their often complex structures and potential biological relevance. academie-sciences.frnih.govresearchgate.net Early synthetic approaches primarily relied on copper-catalyzed oxidative acetylenic homo- and heterocoupling reactions to construct the polyyne framework. nih.govresearchgate.net However, recent advancements over the past 25 years have seen a renaissance in the field, with the increased use of transition-metal-catalyzed alkynylation reactions and asymmetric transformations significantly expanding access to these compounds. nih.govresearchgate.net

While specific detailed total synthesis routes solely for this compound (a relatively simple hydrocarbon) are not extensively detailed in the provided search results, the synthesis of related polyyne natural products from Callyspongia species, such as callyberynes A and B, provides insight into the methodologies employed for this class of compounds. The first total syntheses of callyberynes A and B, also polyacetylenic hydrocarbons from Callyspongia sp., were achieved using highly convergent approaches. researchgate.net These syntheses were based on optimized Cadiot-Chodkiewicz and sequential Sonogashira cross-coupling reactions. researchgate.net

The Cadiot-Chodkiewicz coupling is a well-established method for synthesizing unsymmetrical diynes from a terminal alkyne and a haloalkyne, typically catalyzed by copper(I) salts in the presence of a base. The Sonogashira cross-coupling, on the other hand, is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide or pseudohalide, often with a copper co-catalyst. The application of these methods allows for the stepwise construction of conjugated polyyne systems.

The synthesis of other polyyne natural products, such as minquartynoic acid derivatives which contain a tetrayne unit, has also utilized iterative approaches involving palladium-catalyzed couplings. academie-sciences.fracademie-sciences.fr One such iterative strategy entailed a two-step acetylene homologation sequence: (1) in situ desilylative bromination of alkynylsilanes and (2) cross-coupling with a trialkylsilyl acetylene. academie-sciences.fr This highlights the importance of controlled coupling reactions and the use of protecting groups in the synthesis of unstable polyynes.

The inherent instability of polyynes can make their synthesis challenging, particularly when introducing stereocenters. academie-sciences.frnih.govacademie-sciences.fr Despite these challenges, innovative and reliable methods have been developed for the preparation of sophisticated building blocks and natural products containing polyyne moieties. researchgate.net

While the biosynthesis of this compound in Callyspongia species is hypothesized to potentially involve the decarboxylation of C22 carboxylic acids, synthetic efforts focus on controlled chemical transformations to assemble the polyyne chain. nih.gov The methodologies developed for the total synthesis of related marine polyacetylenes provide a strong foundation for the potential total or semisynthesis of this compound itself.

The following table summarizes key coupling reactions commonly employed in the synthesis of polyynes structurally related to this compound:

| Coupling Reaction | Catalysts (Typical) | Reactants | Product Type | Notes |

| Cadiot-Chodkiewicz Coupling | Cu(I) salts, Base | Terminal alkyne, Haloalkyne | Unsymmetrical diyne | Useful for forming internal alkyne linkages. |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Terminal alkyne, Aryl/Vinyl halide/pseudohalide | Substituted alkyne | Versatile for coupling alkynes to various sp²- or sp-hybridized carbons. |

| Oxidative Acetylenic Coupling | Cu catalysts | Terminal alkynes | Symmetrical/Unsymmetrical diynes | Early method, can be homo- or heterocoupling. nih.govresearchgate.net |

Further research in this area would likely focus on developing more efficient, stereoselective, and potentially biomimetic synthetic routes to this compound and its analogues, mirroring the advancements seen in the broader field of polyyne natural product synthesis. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Callytetrayne

Fundamental Reactivity of Conjugated Polyynes and Dienes

The reactivity of organic molecules is largely dictated by the functional groups they contain. Callytetrayne, with its conjugated alkyne system and isolated alkene units, would be expected to undergo reactions characteristic of these functionalities, such as various addition reactions and cycloadditions. The conjugated polyyne system (specifically, the diyne units) can exhibit distinct reactivity compared to isolated triple bonds.

Regioselectivity and Stereoselectivity in Addition Reactions

Addition reactions across carbon-carbon multiple bonds are fundamental transformations in organic chemistry. For unsymmetrical alkynes and alkenes, regioselectivity (the orientation of addition) is often governed by electronic and steric factors, frequently following Markovnikov's rule or deviating from it depending on the reaction conditions and reagents. Stereoselectivity (the relative configuration of the products) in addition reactions can lead to syn or anti addition products.

Given the structure of this compound with both internal and terminal alkyne units, as well as internal alkene units, various addition reactions (e.g., halogenation, hydrohalogenation, hydration) could potentially occur. However, specific detailed research findings on the regioselectivity and stereoselectivity of these addition reactions applied directly to this compound were not found in the consulted literature. Studies on simpler conjugated polyynes and dienes provide general principles, but the specific substitution pattern and chain length in this compound would influence the outcomes.

Cycloaddition Chemistry Involving this compound's Multiple Bonds

Cycloaddition reactions, such as the Diels-Alder reaction involving dienes and dienophiles or [2+2] and [4+2] cycloadditions involving alkynes, are powerful tools for forming cyclic structures. The presence of both diene and polyyne moieties in this compound suggests the potential for various intramolecular or intermolecular cycloaddition pathways. For instance, the diene unit could participate as a 4π system, while the alkyne units could act as 2π dienophiles in Diels-Alder-type reactions, or the alkyne units could participate in [2+2] cycloadditions.

While cycloaddition chemistry of general alkynes and dienes is well-established, specific investigations into cycloaddition reactions involving the multiple bonds within this compound or with external coreagents were not detailed in the search results. The complex arrangement of double and triple bonds in this compound presents interesting possibilities for complex cycloaddition cascades, but experimental data on these specific reactions were not available.

Oligomerization and Polymerization Pathways of Polyyne Systems

Polyynes are known to undergo oligomerization and polymerization under various conditions, often catalyzed by transition metals or initiated by radical or photochemical processes. These reactions can lead to conjugated polymer chains with interesting electronic and optical properties. The multiple alkyne functionalities in this compound could potentially participate in such polymerization pathways, either forming linear conjugated polymers or more complex cross-linked structures depending on the reaction conditions.

Studies on the oligomerization and polymerization of polyacetylene systems are documented, and synthetic routes involving the coupling of alkyne units, such as Sonogashira cross-coupling, are relevant to the synthesis of polyynes. However, specific research detailing the oligomerization or polymerization pathways and resulting materials derived directly from this compound were not found in the provided literature.

Functional Group Interconversions and Chemical Modifications

The unsaturated bonds in this compound are susceptible to various chemical modifications, including hydrogenation, oxidation, and reduction, allowing for the interconversion of functional groups and alterations to the carbon skeleton.

Selective Hydrogenation of Alkyne and Alkene Bonds

Hydrogenation, the addition of hydrogen across multiple bonds, can selectively reduce alkynes to alkenes or alkanes, and alkenes to alkanes. The selective hydrogenation of polyunsaturated compounds like this compound requires careful control of reaction conditions and catalyst choice to target specific functionalities while leaving others intact. For example, catalysts like Lindlar's catalyst or P-2 nickel can be used for the selective cis-hydrogenation of alkynes to alkenes, while dissolving metal reductions can yield trans-alkenes. Complete saturation of all multiple bonds would yield a saturated hydrocarbon.

While hydrogenation is a common reaction for alkynes and alkenes, specific studies demonstrating the selective hydrogenation of the alkyne and alkene bonds within this compound were not available in the search results. The ability to selectively hydrogenate specific multiple bonds in this compound would be crucial for synthesizing derivatives with altered degrees of unsaturation and potentially different properties.

Biosynthetic Pathways and Enzyme Mechanisms in Callytetrayne Production

Proposed Biosynthetic Route to Callytetrayne in Callyspongia Species

Based on the structure of this compound and related polyacetylenes found in Callyspongia, a hypothesis suggests that these C21 enynes are produced through the decarboxylation of C22 carboxylic acids. nih.gov This implies a pathway that likely involves the elongation of a fatty acid chain followed by desaturation to introduce double and triple bonds, and finally, a decarboxylation step to yield the final hydrocarbon structure. While specific C22 precursors for this compound have not been definitively identified in the literature, the general principle of fatty acid-derived polyacetylene biosynthesis is well-established in other systems. nih.govdntb.gov.ua

Enzymatic Machinery Involved in Polyacetylene Biosynthesis

The formation of the characteristic alkyne functionalities in polyacetylenes is primarily attributed to specialized enzymes, particularly desaturases and potentially acetylenases. nih.gov

Role of Acetylenases and Desaturases in Polyynic Elongation and Desaturation

Desaturases are a class of enzymes that introduce double bonds into fatty acid chains. nih.govdntb.gov.ua In the context of polyacetylene biosynthesis, it is understood that similar enzymatic systems are likely responsible for the formation of alkyne bonds. nih.gov While the term "acetylenase" is sometimes used, these enzymes are functionally related to desaturases, carrying out oxidative dehydrogenation reactions that can lead to the formation of triple bonds. nih.gov Studies in other organisms, particularly plants, have shown that endoplasmic reticulum-localized desaturases, such as the FAD2 family, are involved in introducing double bonds that can subsequently be further modified into triple bonds. nih.gov It is plausible that similar desaturase/acetylenase activities are present in Callyspongia species to generate the polyyne system of this compound.

Mechanisms of Fatty Acid Decarboxylation in this compound Formation

The proposed biosynthetic route involving the decarboxylation of C22 carboxylic acids to form this compound (a C21 hydrocarbon) suggests a specific enzymatic step responsible for the removal of a carboxyl group. nih.gov Decarboxylation reactions in fatty acid metabolism can occur through various mechanisms, often involving the loss of carbon dioxide. libretexts.org In the context of polyketide and fatty acid synthesis, decarboxylation can be coupled with condensation reactions, driven by the favorable release of CO2. libretexts.orgimperial.ac.uk While the specific enzyme catalyzing the decarboxylation step in this compound biosynthesis in Callyspongia has not been identified, it is likely a specialized enzyme acting on a functionalized fatty acid precursor.

Genetic and Proteomic Analysis of Biosynthetic Gene Clusters (if available)

Computational Chemistry and Theoretical Characterization of Callytetrayne

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the most stable spatial arrangement of atoms in a molecule and understanding its flexibility. These calculations involve solving the electronic Schrödinger equation (or an approximation of it) to obtain the electronic energy and wavefunction of the molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to a stable structure or a local minimum on the potential energy surface. nih.govmdpi.comwikipedia.orgresearchgate.netnih.gov For a flexible molecule like Callytetrayne, which contains single bonds allowing for rotation, conformational analysis is crucial. This involves exploring different possible spatial arrangements (conformers) that arise from rotations around single bonds to identify the most energetically favorable conformers and the energy barriers between them. nih.gov Although specific computational results for this compound's geometry optimization and conformational landscape were not found in the provided sources, such studies would typically involve using various levels of theory and basis sets to determine bond lengths, bond angles, and dihedral angles that minimize the molecule's energy.

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are performed on optimized molecular geometries to predict the vibrational modes and their corresponding frequencies. nih.govsmujo.idresearchgate.netnih.govnih.gov These calculated frequencies can be scaled and compared with experimental vibrational spectra, such as Infrared (IR) and Raman spectroscopy, to aid in the identification and characterization of the molecule. nih.govresearchgate.net The presence of imaginary frequencies in a vibrational analysis indicates that the optimized geometry is not a true minimum but rather a transition state or a higher-order saddle point on the potential energy surface. researchgate.netsmujo.id While specific calculated vibrational frequencies for this compound were not detailed in the provided literature, this type of calculation would be essential for a comprehensive spectroscopic characterization and confirmation of its optimized structure.

Electronic Structure Properties of this compound

Understanding the electronic structure of a molecule is key to predicting its reactivity, spectroscopic properties, and interactions with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO are critical in determining a molecule's propensity to donate or accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity and can be indicative of electronic transitions that occur upon absorption of light. While a related compound, callypentayne, was mentioned as having a small HOMO-LUMO gap compared to other π-conjugated oligomers, specific HOMO-LUMO energy values or detailed orbital analysis for this compound were not available in the provided search results. mdpi.com Computational analysis would typically involve calculating the energies and visualizing the spatial distribution of these frontier orbitals to understand this compound's potential reaction sites and electronic transitions.

Charge Distribution and Electrostatic Potential Maps

Computational methods can be used to calculate the distribution of electron density and partial charges within a molecule. This charge distribution gives rise to an electrostatic potential around the molecule, which can be visualized through electrostatic potential maps (EPMs). EPMs illustrate the charge-dependent properties of a molecule, showing regions of positive electrostatic potential (indicating areas that are electron-poor and potentially susceptible to nucleophilic attack) and negative electrostatic potential (indicating areas that are electron-rich and potentially susceptible to electrophilic attack). While specific charge distribution data or electrostatic potential maps for this compound were not found in the provided literature, such calculations would provide valuable insights into the molecule's polarity and how it might interact with charged or polar species.

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict various spectroscopic parameters, which can assist in the identification and structural elucidation of organic molecules.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry in structural organic chemistry. ufrn.br. Ab initio methods, such as those based on Density Functional Theory (DFT), particularly the Gauge-Invariant Atomic Orbital (GIAO) method, are commonly employed to calculate nuclear shielding tensors, which are then converted to chemical shifts. ufrn.br. These predicted shifts can be compared with experimental NMR data to confirm proposed structures or to aid in the assignment of signals in complex spectra. nih.gov.

The accuracy of theoretical NMR predictions depends on the chosen computational method, basis set, and consideration of factors such as solvent effects and conformational flexibility. ufrn.br. While specific theoretical NMR data for this compound were not found, computational prediction would involve optimizing the molecular geometry and then calculating the shielding tensors for each nucleus (¹H and ¹³C) using a suitable level of theory. Comparison of these calculated shifts with the reported experimental NMR data for this compound nih.gov would provide a validation of both the computationally determined structure and the experimental assignments.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict UV-Vis absorption spectra by calculating electronic excitations.. These calculations can provide information about the wavelengths and intensities of electronic transitions, which are characteristic of a molecule's electronic structure and chromophores. For polyynes like this compound, the extended pi system is expected to give rise to characteristic UV-Vis absorption bands. Theoretical calculations could predict the position and intensity of these bands, offering insights into the electronic transitions involved.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods can predict vibrational frequencies and intensities by calculating the Hessian matrix (matrix of second derivatives of the energy with respect to nuclear coordinates).. Analysis of the calculated vibrational spectrum can help in the assignment of experimental IR and Raman bands and provide information about the molecule's functional groups and bonding. For this compound, theoretical vibrational analysis could predict the stretching and bending frequencies associated with the carbon-carbon triple and double bonds, as well as the aliphatic chain.

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

Reaction Mechanism Modeling via Computational Methods

Computational chemistry plays a vital role in understanding chemical reactivity and reaction pathways by modeling transition states and calculating activation energies..

Transition states are high-energy, short-lived molecular configurations that represent theगाव| Compound Name | PubChem CID | |---|---| | this compound | Not found | | Tricyclene | 79035 nih.gov | | Clothiapine | 16351 | | Calycanthine | 5392245 | | L-tyrosyl-D-alanyl-L-alpha-aspartyl-L-alanyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-glutaminyl-L-seryl-L-tyrosyl-L-arginyl-L-lysyl-L-valyl-L-leucyl-L-alanyl-L-glutaminyl-L-leucyl-L-seryl-L-alanyl-L-arginyl-L-lysyl-L-leucyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-isoleucyl-L-leucyl-L-seryl-L-argininamide | 56841945 |

Future Directions and Emerging Research Avenues for Callytetrayne

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

The isolation of Callytetrayne from marine sponges suggests a natural biosynthetic pathway, likely involving enzymatic transformations of fatty acid precursors. knapsackfamily.com Research into the biosynthesis of bacterial polyynes has identified core enzymatic machinery, including fatty acyl-AMP ligases, fatty acid desaturases, and acyl carrier proteins, which catalyze the formation of alkyne bonds. This understanding opens avenues for developing chemoenzymatic or biocatalytic routes for this compound synthesis.

Biocatalysis offers significant advantages, such as high chemo-, regio-, and stereoselectivity, as well as the ability to operate under mild reaction conditions, which could be particularly beneficial for the synthesis of sensitive polyynes like this compound. Future research could focus on identifying and engineering the specific enzymes involved in this compound biosynthesis in marine sponges or associated microorganisms. Alternatively, exploring multienzyme collaborative screening approaches, similar to those proposed for other marine natural products, could lead to the discovery of novel biocatalysts capable of constructing the polyyne framework of this compound. The development of such routes could provide more sustainable and efficient methods for obtaining this compound and its analogs compared to traditional multi-step organic synthesis, which can face limitations in yield and require harsh conditions. nih.gov

Exploration of Unconventional Reactivity and Novel Transformations

The conjugated system of alternating single and triple bonds in polyynes like this compound endows them with unique electronic and optical properties, as well as distinct reactivity. mdpi.com While the reported biological activities of this compound provide insights into its interactions with biological systems, further exploration of its unconventional reactivity could lead to novel chemical transformations and the development of new functional molecules.

Research into other polyynes has demonstrated their potential in cycloaddition reactions, polymerization (such as topochemical polymerization), and as precursors for carbon-rich materials. researchgate.net Investigating how the specific arrangement of double and triple bonds in this compound influences its reactivity in such transformations represents a fertile area of research. This could involve exploring its behavior under various reaction conditions, including catalytic and photochemical methods, to unlock new synthetic pathways and create derivatives with tailored properties. The inherent strain and electron distribution within the polyyne backbone can lead to unusual reaction pathways not typically observed with simpler alkynes, offering opportunities for discovering novel chemical transformations relevant to organic synthesis and materials science.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

Detailed understanding of the reaction mechanisms involving this compound is crucial for controlling its synthesis and exploring its reactivity. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, have been employed for the structural characterization of this compound and other polyynes. acs.orgsemanticscholar.orgknapsackfamily.com However, real-time mechanistic studies require more advanced spectroscopic probes capable of monitoring transient intermediates and reaction pathways.

Future research could leverage techniques like time-resolved spectroscopy (e.g., time-resolved UV-Vis or Raman spectroscopy) to capture fleeting species formed during this compound transformations. Resonance Raman spectroscopy, which has been used to characterize polyynes confined within nanotubes, could provide valuable information about the vibrational modes and electronic structure changes during reactions. researchgate.net Furthermore, advanced NMR techniques, such as stopped-flow NMR, could allow for the monitoring of reaction kinetics and the identification of intermediates in situ. The application of these advanced spectroscopic probes would provide fundamental insights into the reaction mechanisms of this compound, guiding the rational design of new synthetic strategies and the development of novel transformations.

Integration of this compound into Hybrid Organic-Inorganic Materials

Conjugated polyynes are being explored as components in advanced materials due to their electronic and optical properties. researchgate.netmdpi.comnih.gov The integration of this compound into hybrid organic-inorganic materials presents an exciting future direction, potentially leading to materials with unique synergistic properties.

Given its rigid rod-like structure imparted by the conjugated triple bonds, this compound could serve as a building block or linker in the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other hybrid materials. These materials could exhibit interesting electronic conductivity, optical properties, or catalytic activity. researchgate.netmdpi.com For instance, incorporating this compound into conductive polymers or composites could lead to new materials for organic electronics or sensors. Its potential as a component in materials with extreme tensile stiffness, similar to theoretical carbyne, could also be explored, although the stability challenges of longer polyynes would need to be addressed. researchgate.net Research in this area would involve designing synthetic strategies to effectively integrate this compound into inorganic matrices or frameworks while preserving its structural integrity and exploiting its unique properties.

Computational Screening and Machine Learning for Structure-Property Relationships in Polyynes

Computational chemistry and machine learning techniques are powerful tools for predicting molecular properties, screening potential candidates, and elucidating structure-property relationships. Applying these approaches to this compound and related polyynes can accelerate the discovery and design of new compounds and materials.

Future research could utilize computational methods, such as Density Functional Theory (DFT), to study the electronic structure, stability, and reactivity of this compound and its derivatives. researchgate.net This could help predict how modifications to the this compound structure would impact its properties or reactivity. Machine learning algorithms could be trained on existing data for polyynes and other conjugated systems to predict properties relevant to materials science or biological activity. mdpi.com High-throughput computational screening could be employed to identify potential catalysts or reaction conditions for this compound transformations. By integrating computational studies with experimental efforts, researchers can gain deeper insights into the fundamental principles governing the behavior of this compound and rationally design future research directions.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of Callytetrayne to ensure high yield and purity?

- Methodological Answer : Begin by reviewing established reaction protocols for similar polyyne compounds, focusing on solvent systems, catalysts, and temperature controls. Use iterative design to test variables (e.g., inert atmosphere purity, reaction time) and monitor intermediates via thin-layer chromatography (TLC). Characterize products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For novel pathways, document deviations from literature methods in a supplementary section, ensuring reproducibility by including detailed procedural steps and error margins .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Combine Raman spectroscopy (to confirm sp-hybridized carbon chains) with UV-Vis absorption spectra (to analyze conjugation length). For electronic properties, employ cyclic voltammetry to measure redox potentials and correlate with computational HOMO-LUMO gaps. Cross-validate data using X-ray crystallography if single crystals are obtainable, and report anomalous peaks with possible explanations (e.g., isomerization, solvent interactions) .

Q. How can researchers ensure the stability of this compound under ambient conditions for experimental reproducibility?

- Methodological Answer : Conduct accelerated degradation studies under varying oxygen, humidity, and light exposure. Use kinetic modeling to predict shelf-life and identify stabilizing agents (e.g., radical scavengers). Document storage conditions (e.g., inert gas, desiccants) and validate stability via periodic FT-IR analysis to detect oxidation byproducts .

Advanced Research Questions

Q. What strategies address contradictory data in this compound’s spectroscopic analysis (e.g., inconsistent Raman peak assignments)?

- Methodological Answer : Perform systematic error analysis by replicating experiments across multiple labs with standardized equipment. Compare raw data (e.g., baseline corrections, laser power settings) and apply multivariate statistics (e.g., PCA) to isolate variables. Publish conflicting datasets with annotated metadata (e.g., calibration standards, sample history) to facilitate peer-led resolution .

Q. How should computational models be validated against experimental data for this compound’s reactivity predictions?

- Methodological Answer : Use density functional theory (DFT) to simulate reaction pathways and compare with kinetic experimental data (e.g., Arrhenius plots). Quantify discrepancies using root-mean-square deviation (RMSD) and adjust basis sets or solvation models iteratively. Share computational parameters (e.g., convergence criteria, software versions) in supplementary materials for transparency .

Q. What interdisciplinary approaches improve the design of this compound-based functional materials (e.g., conductive polymers)?

- Methodological Answer : Collaborate with materials scientists to integrate this compound into copolymer matrices, testing mechanical/electrical properties via AFM and four-point probe measurements. Use design-of-experiments (DoE) to optimize monomer ratios and crosslinking agents, and publish protocols for hybrid synthesis in open-access repositories to encourage replication .

Q. How can researchers mitigate bias when interpreting this compound’s biological activity data (e.g., cytotoxicity assays)?

- Methodological Answer : Implement double-blind testing for cell culture studies and validate results across independent labs. Use standardized cell lines and controls (e.g., untreated samples, reference toxins). Disclose funding sources and pre-register study designs to reduce confirmation bias .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in this compound research across different laboratories?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by sharing raw datasets in structured repositories (e.g., Zenodo) with machine-readable metadata. Publish step-by-step video protocols for complex techniques (e.g., glovebox handling) and use blockchain timestamps for critical findings .

Table 1 : Key Characterization Techniques for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.